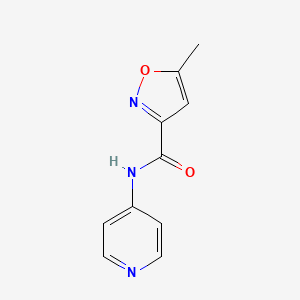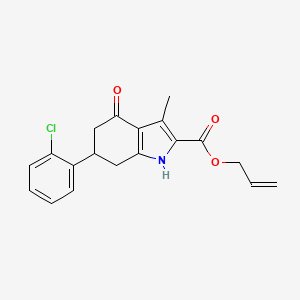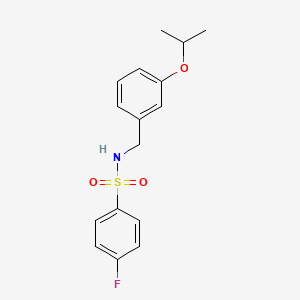![molecular formula C19H22ClN3O3S2 B4625912 N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, the synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, a compound closely related to our compound of interest, is achieved by reacting cinnamoylisothiocyanate with 2-morpholinoethylamine, showcasing the versatility and reactivity of thiourea derivatives in forming complex structures through relatively straightforward synthetic routes (Hassan, Yamin, Daud, & Kassim, 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. The structure of these compounds can adopt cis-trans configurations across the C-N bonds, influenced by the nature of substituents attached to the thiourea moiety. For example, single-crystal X-ray diffraction methods have determined the structure of similar compounds, highlighting the importance of stereochemistry in the physical and chemical properties of these molecules (Razak et al., 2015).
Scientific Research Applications
Enzyme Inhibition
Thiourea derivatives, including similar compounds to the specified chemical, have been studied for their anti-cholinesterase activity, targeting enzymes like acetylcholinesterase and butyrylcholinesterase. This makes them potential candidates for treating conditions like Alzheimer's disease. One study demonstrated that certain thiourea compounds exhibited significant enzyme inhibition, suggesting their potential use in medical research and pharmacology (Rahman et al., 2021).
Sensing Probes for Toxic Metals
Some thiourea derivatives have been explored for their ability to sense toxic metals like mercury using spectrofluorimetric techniques. This application is crucial for environmental monitoring and public health, as mercury is a highly toxic metal with widespread pollution concerns. The study by Rahman et al. highlighted the potential of certain thiourea compounds in detecting mercury levels (Rahman et al., 2021).
Antimicrobial Agents
Thiourea derivatives are also being investigated for their antimicrobial properties. These compounds have shown potential in combating various bacterial and fungal infections. A study focused on new quinazoline derivatives, which are related to thiourea compounds, revealed their effectiveness against several microorganisms (Desai et al., 2007).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of thiourea derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases. A study evaluated the antioxidant ability of thiourea derivatives based on their interaction with free radicals, suggesting their potential therapeutic applications (Huong et al., 2021).
Chemical Synthesis and Structural Studies
Thiourea derivatives are used in the synthesis of various complex chemical structures and pharmaceutical intermediates. Studies on the synthesis and rearrangements in thiourea-related compounds contribute to the development of new chemical processes and materials (Murav'eva et al., 1967).
Transition Metal Complexes
These compounds have been utilized to create transition metal complexes, which have a broad spectrum of biological activity. Such complexes have been explored for their potential in various fields, including catalysis and material science (Shadab et al., 2014).
properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c20-16-3-1-2-15(14-16)8-9-21-19(27)22-17-4-6-18(7-5-17)28(24,25)23-10-12-26-13-11-23/h1-7,14H,8-13H2,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFICZEZEWDXOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)
![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)


![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)
